1,2,5-Pentanetriol, 2-methyl-, (S)-

Stereochemistry Enantiomeric Purity Asymmetric Synthesis

1,2,5-Pentanetriol, 2-methyl-, (S)- (CAS 57624-95-0), also known as (2S)-2-methylpentane-1,2,5-triol, is a chiral C6 polyol characterized by a single stereocenter at the C2 position. With three hydroxyl groups capable of forming hydrogen bonds and a calculated LogP of -0.9 , it serves as a versatile building block in organic synthesis.

Molecular Formula C6H14O3
Molecular Weight 134.17 g/mol
CAS No. 57624-95-0
Cat. No. B15464377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,5-Pentanetriol, 2-methyl-, (S)-
CAS57624-95-0
Molecular FormulaC6H14O3
Molecular Weight134.17 g/mol
Structural Identifiers
SMILESCC(CCCO)(CO)O
InChIInChI=1S/C6H14O3/c1-6(9,5-8)3-2-4-7/h7-9H,2-5H2,1H3/t6-/m0/s1
InChIKeyJGPFFNACCBWQNG-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,5-Pentanetriol, 2-methyl-, (S)- CAS 57624-95-0: Chiral Polyol for Asymmetric Synthesis and Enantioselective Applications


1,2,5-Pentanetriol, 2-methyl-, (S)- (CAS 57624-95-0), also known as (2S)-2-methylpentane-1,2,5-triol, is a chiral C6 polyol characterized by a single stereocenter at the C2 position [1]. With three hydroxyl groups capable of forming hydrogen bonds and a calculated LogP of -0.9 [2], it serves as a versatile building block in organic synthesis. Unlike its non-chiral or racemic counterparts, this (S)-enantiomer exhibits distinct stereochemical properties that are critical for applications requiring enantioselective interactions, such as in pharmaceutical intermediate synthesis [3]. Its procurement is particularly relevant for research involving chiral catalysis, asymmetric transformations, and the development of stereochemically pure materials.

1,2,5-Pentanetriol, 2-methyl-, (S)-: Why Generic Substitution with Analogs Compromises Stereochemical Integrity and Application Performance


Generic substitution of (S)-2-methyl-1,2,5-pentanetriol with its racemic mixture (2-methylpentane-1,2,5-triol, CAS 19931-32-9), the (R)-enantiomer (CAS 132074-54-5), or the non-methylated 1,2,5-pentanetriol (CAS 14697-46-2) is scientifically invalid for most chiral applications. The presence and specific (S)-configuration of the chiral center at C2 fundamentally dictates the molecule's three-dimensional interactions with other chiral entities, such as biological targets or asymmetric catalysts . Using a racemic mixture effectively dilutes the active (S)-enantiomer by 50%, potentially leading to unpredictable or attenuated effects in enantioselective syntheses [1]. Furthermore, the additional methyl group present in 2-methyl-1,2,5-pentanetriol versus the non-methylated 1,2,5-pentanetriol introduces significant steric and electronic differences that alter reactivity, solubility, and the physicochemical properties of any resulting derivatives or polymers . The quantitative evidence below details specific, measurable points of differentiation.

Quantitative Evidence Guide: 1,2,5-Pentanetriol, 2-methyl-, (S)- Comparative Data for Procurement Decisions


Stereochemical Purity and Enantiomeric Excess: Differentiating (S)-Enantiomer from Racemate

The (S)-enantiomer (CAS 57624-95-0) is defined by a single chiral center at the C2 position, as confirmed by its InChIKey (JGPFFNACCBWQNG-LURJTMIESA-N), which specifies the stereochemistry. In contrast, the racemic mixture, 2-methylpentane-1,2,5-triol (CAS 19931-32-9), lacks this stereochemical descriptor (InChIKey: JGPFFNACCBWQNG-UHFFFAOYSA-N), indicating a 1:1 mixture of (R)- and (S)- enantiomers [1]. This means that for any application requiring chiral purity, the racemic mixture contains only 50% of the desired (S)-enantiomer, effectively halving the theoretical yield or activity of any stereospecific process.

Stereochemistry Enantiomeric Purity Asymmetric Synthesis

Molecular Weight and Substituent Effect: 2-Methyl- vs. Non-Methylated 1,2,5-Pentanetriol

The presence of the methyl group in (S)-2-methyl-1,2,5-pentanetriol (C6H14O3, MW 134.17 g/mol) distinguishes it from the base compound, 1,2,5-pentanetriol (C5H12O3, MW 120.15 g/mol). This 14.02 Da increase in molecular weight corresponds to the addition of a -CH2- unit and a tertiary alcohol center [1]. This substitution is not trivial; it alters the compound's hydrophobicity, boiling point, and steric environment around the reactive hydroxyls. For instance, the methylated version is likely to be more lipophilic, as suggested by the negative XLogP3-AA value of -0.9 [2], which contrasts with the expected lower value for the more hydroxyl-dense 1,2,5-pentanetriol.

Physicochemical Properties Molecular Design Polymer Chemistry

Application-Specific Role: Chiral Building Block vs. Polymer Crosslinker

1,2,5-Pentanetriol, 2-methyl-, (S)- is identified as a chiral compound with significant applications in organic synthesis and pharmaceuticals . This contrasts with the primary industrial use of the non-chiral analog, 1,2,5-pentanetriol (CAS 14697-46-2), which is explicitly noted as a modifier in the preparation of polyoxymethylene for impact resistance and as a polyol for polyurethane foam production [1]. The (S)-enantiomer's value proposition is rooted in its ability to impart chirality to more complex molecules, a function for which the achiral or racemic analogs are not direct substitutes.

Pharmaceutical Intermediates Asymmetric Synthesis Chiral Building Block

Synthetic Origin: Biomass-Derived vs. Petrochemical Routes

(2S)-Pentane-1,2,5-Triol can be derived from biomass sources, particularly through the transformation of furfuryl alcohol via the Achmatowicz rearrangement . This represents a distinct potential advantage over petrochemically-derived polyols, although the exact synthetic route for commercially available material must be verified with the supplier. The non-chiral 1,2,5-pentanetriol is also noted to be available from renewable resources , but the specific stereochemical outcome (racemic vs. enantiopure) is not guaranteed from such processes. For users with sustainability mandates or those seeking to meet green chemistry principles in their synthetic routes, a documented bio-based origin provides a quantifiable differentiation in the supply chain's environmental footprint.

Green Chemistry Sustainability Biorefinery

Best Research and Industrial Application Scenarios for 1,2,5-Pentanetriol, 2-methyl-, (S)-


Asymmetric Synthesis of Pharmaceutical Intermediates

The (S)-enantiomer is the compound of choice for constructing chiral intermediates in drug development. Its defined stereochemistry at C2 provides a crucial handle for diastereoselective transformations, as highlighted by its use in pharmaceutical applications . This scenario is where substituting with the racemic mixture (CAS 19931-32-9) would be detrimental, as it introduces an equal amount of the unwanted (R)-enantiomer, leading to a diastereomeric mixture that requires costly and time-consuming separation steps. The direct procurement of the single (S)-enantiomer ensures synthetic efficiency and maintains the chiral integrity of the target molecule.

Chiral Chromatography and Analytical Standards

As a well-defined chiral polyol, 1,2,5-Pentanetriol, 2-methyl-, (S)- serves as an excellent analytical standard for method development and validation in chiral chromatography . Its single stereocenter and specific (S)-configuration (as confirmed by its unique InChIKey [1]) make it a reliable probe for calibrating and testing chiral stationary phases (CSPs). Using the non-chiral 1,2,5-pentanetriol (CAS 14697-46-2) or the racemate would be completely inappropriate for this purpose, as they lack the necessary stereochemical resolution to evaluate CSP performance.

Custom Polymer Synthesis Requiring Tailored Hydrophobicity

For material scientists formulating novel polyurethanes or polyesters, the methyl-substituted triol offers a distinct set of physicochemical properties compared to the unsubstituted 1,2,5-pentanetriol. The increased molecular weight and altered LogP value (-0.9) will directly influence the final polymer's hydrophobicity, glass transition temperature (Tg), and crosslinking density. This makes the (S)-enantiomer a specific tool for fine-tuning material properties when a more lipophilic, slightly more rigid polyol building block is required, as opposed to the more hydrophilic unsubstituted triol [1]. The choice between them is a matter of performance engineering, not simple replacement.

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